3-Methylcyclopentane-1-thiol
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Overview
Description
3-Methylcyclopentane-1-thiol is an organic compound with the molecular formula C6H12S. It is a thiol derivative of methylcyclopentane, characterized by the presence of a sulfur atom bonded to a carbon atom in the cyclopentane ring. This compound is known for its distinct odor and is used in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylcyclopentane-1-thiol typically involves the thiolation of 3-methylcyclopentene. One common method is the reaction of 3-methylcyclopentene with hydrogen sulfide (H2S) in the presence of a catalyst such as aluminum chloride (AlCl3) under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of 3-methylcyclopentene to this compound while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
3-Methylcyclopentane-1-thiol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to the corresponding hydrocarbon.
Substitution: It can participate in nucleophilic substitution reactions, where the thiol group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and strong bases are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Methylcyclopentane.
Substitution: Various substituted cyclopentane derivatives.
Scientific Research Applications
3-Methylcyclopentane-1-thiol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 3-Methylcyclopentane-1-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications in their activity. This interaction can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Methylcyclopentane: A hydrocarbon with a similar structure but lacking the thiol group.
Cyclopentanethiol: A thiol derivative of cyclopentane without the methyl group.
3-Methylcyclopentene: The unsaturated precursor to 3-Methylcyclopentane-1-thiol.
Uniqueness
This compound is unique due to the presence of both a thiol group and a methyl group on the cyclopentane ring. This combination imparts distinct chemical properties and reactivity, making it valuable in various applications.
Properties
IUPAC Name |
3-methylcyclopentane-1-thiol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12S/c1-5-2-3-6(7)4-5/h5-7H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBIYBJQGNNEMLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C1)S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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